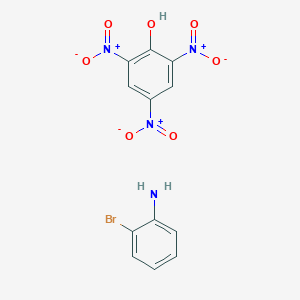
2-Bromoaniline;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoaniline typically involves the bromination of aniline. Aniline undergoes nucleophilic substitution with bromine, where the bromine atoms enter at the ortho and para positions, forming 2-Bromoaniline . The reaction is carried out in the presence of dilute hydrochloric acid and water, with bromine being added dropwise to the aniline solution .
2,4,6-Trinitrophenol is synthesized through the nitration of phenol.
Industrial Production Methods
Industrial production of 2-Bromoaniline involves similar bromination processes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. For 2,4,6-Trinitrophenol, industrial production involves continuous nitration processes with stringent safety measures due to the compound’s explosive nature .
Chemical Reactions Analysis
Types of Reactions
2-Bromoaniline undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form corresponding quinones or reduced to form aniline derivatives.
2,4,6-Trinitrophenol undergoes:
Reduction Reactions: It can be reduced to form aminophenols.
Substitution Reactions: It can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
For 2-Bromoaniline: Common reagents include bromine, hydrochloric acid, and water.
For 2,4,6-Trinitrophenol: Common reagents include nitric acid and sulfuric acid
Major Products Formed
From 2-Bromoaniline: Products include various substituted anilines and quinones.
From 2,4,6-Trinitrophenol: Products include aminophenols and other nitroaromatic compounds.
Scientific Research Applications
2-Bromoaniline is widely used as a precursor in the synthesis of organobromine compounds, which are important in pharmaceuticals, agrochemicals, and fire-extinguishing agents . It is also used in the preparation of dyes and pigments.
2,4,6-Trinitrophenol is used in forensic research, land mine detection, and as a reagent in chemical analysis. It is also used in the production of explosives, dyes, and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-Bromoaniline involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This property makes it useful in organic synthesis .
2,4,6-Trinitrophenol exerts its effects through its strong electron-withdrawing nitro groups, which make it highly reactive in nucleophilic aromatic substitution reactions. Its explosive nature is due to the rapid release of gases upon decomposition .
Comparison with Similar Compounds
Similar Compounds
2-Chloroaniline: Similar to 2-Bromoaniline but with a chlorine atom instead of bromine.
2,4-Dinitrophenol: Similar to 2,4,6-Trinitrophenol but with only two nitro groups.
Uniqueness
2-Bromoaniline is unique due to the presence of the bromine atom, which makes it more reactive in certain substitution reactions compared to its chloro counterpart . 2,4,6-Trinitrophenol is unique due to its high explosive power and its use in various industrial applications .
Properties
CAS No. |
54575-26-7 |
|---|---|
Molecular Formula |
C12H9BrN4O7 |
Molecular Weight |
401.13 g/mol |
IUPAC Name |
2-bromoaniline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H6BrN.C6H3N3O7/c7-5-3-1-2-4-6(5)8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-4H,8H2;1-2,10H |
InChI Key |
VUYHXRBFFCSJIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)Br.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


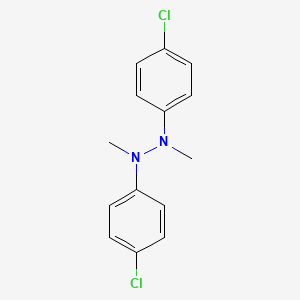

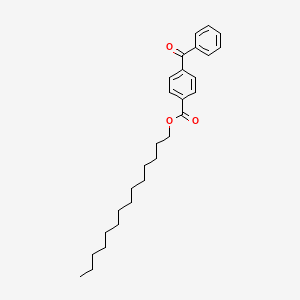
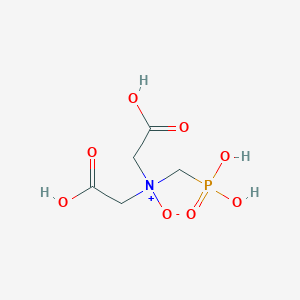
![tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate](/img/structure/B14648538.png)
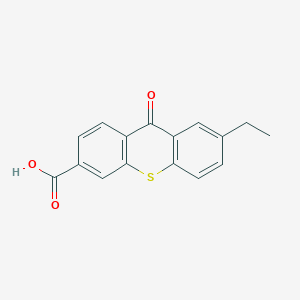
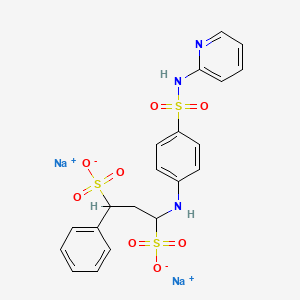

![1-{4-[(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14648559.png)
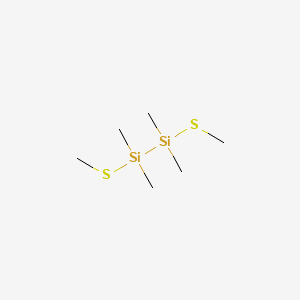
![1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol](/img/structure/B14648568.png)


![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14648591.png)
